molecular formula C18H21NO6 B12201775 4-{[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid

4-{[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid

Cat. No.: B12201775
M. Wt: 347.4 g/mol
InChI Key: JZRLVDROILCJCH-UHFFFAOYSA-N
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Description

4-{[3-(7-Hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its unique structure, which includes a chromen-2-one core with various functional groups attached. It is known for its potential biological and pharmaceutical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid typically involves multiple steps. One common method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . This method is efficient and yields the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green solvents and catalysts is often preferred to minimize environmental impact. Techniques such as continuous flow synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the functional groups attached to the chromen-2-one core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dry acetone with anhydrous potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-{[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit DNA gyrase, which is crucial for bacterial replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid is unique due to its specific functional groups and the resulting biological activities

Properties

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

IUPAC Name

4-[3-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)propanoylamino]butanoic acid

InChI

InChI=1S/C18H21NO6/c1-10-12-5-7-14(20)11(2)17(12)25-18(24)13(10)6-8-15(21)19-9-3-4-16(22)23/h5,7,20H,3-4,6,8-9H2,1-2H3,(H,19,21)(H,22,23)

InChI Key

JZRLVDROILCJCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CCC(=O)NCCCC(=O)O

Origin of Product

United States

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